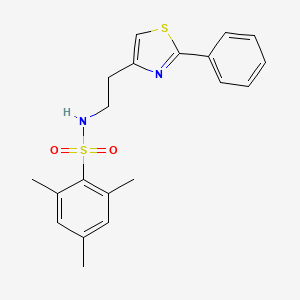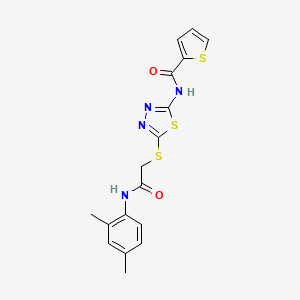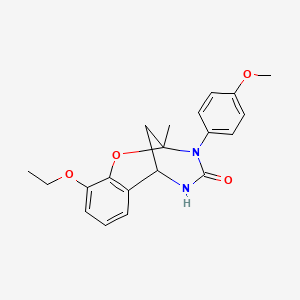![molecular formula C14H12Cl2N2O2 B2429088 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide CAS No. 1183914-12-6](/img/structure/B2429088.png)
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its pesticidal properties, which could be used to control pests and improve crop yields. In materials science, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been explored for its potential use in the development of organic electronic devices.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various studies. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, which could make it a potential drug candidate for the treatment of inflammatory diseases and pain. 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has also been shown to have pesticidal properties, which could be used to control pests and improve crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful compound for laboratory experiments and for studying its potential applications in various fields. However, one limitation of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate or for other applications.
Direcciones Futuras
There are several future directions for the study of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. This could help to develop it as a drug candidate for the treatment of various diseases. Another direction is to explore its pesticidal properties and develop it as a potential alternative to traditional pesticides. Additionally, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide could be studied for its potential use in the development of organic electronic devices, as it has shown promising properties in this area.
Métodos De Síntesis
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-(methoxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with thionyl chloride and ammonia to yield 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide.
Propiedades
IUPAC Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-8-9-4-2-3-5-11(9)17-14(19)13-10(15)6-7-12(16)18-13/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRWAWYBQNXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)

![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)

![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)